molecular formula C11H13N3O3S2 B2681368 5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol CAS No. 377769-41-0

5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol

Cat. No.: B2681368
CAS No.: 377769-41-0
M. Wt: 299.36
InChI Key: FHRGZPUTXXOGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol typically involves the reaction of morpholine-4-sulfonyl chloride with 1H-1,3-benzodiazole-2-thiol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for the active site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

  • 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
  • 4-(morpholine-4-sulfonyl)-phenol
  • Coumarin-based hybrid compounds

Uniqueness

5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol is unique due to its specific combination of a morpholine ring, a sulfonyl group, and a benzodiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-morpholin-4-ylsulfonyl-1,3-dihydrobenzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S2/c15-19(16,14-3-5-17-6-4-14)8-1-2-9-10(7-8)13-11(18)12-9/h1-2,7H,3-6H2,(H2,12,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRGZPUTXXOGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.